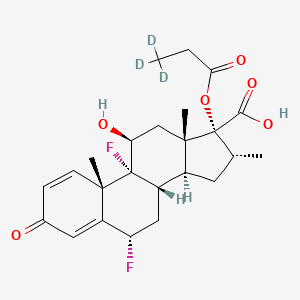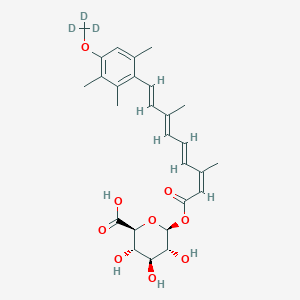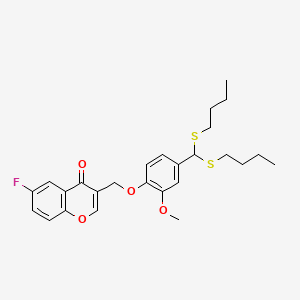
AzKTB
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AzKTB is a capture reagent that contains an azide group and is used in click chemistry. It features a short trypsin-cleavable peptide sequence between the azide module and the TAMRA/PEG-biotin labels. This compound is particularly useful in biochemical assays and research applications due to its ability to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
AzKTB is synthesized through a series of chemical reactions that involve the incorporation of an azide group and the attachment of TAMRA/PEG-biotin labels. The synthetic route typically involves the following steps:
Formation of the Azide Module: The azide group is introduced into the molecule through a reaction with sodium azide.
Peptide Sequence Incorporation: A short trypsin-cleavable peptide sequence is added to the azide module.
Label Attachment: The TAMRA/PEG-biotin labels are attached to the peptide sequence.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route to produce larger quantities of the compound. This process requires precise control of reaction conditions, including temperature, pH, and reagent concentrations, to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
AzKTB undergoes several types of chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAc): This reaction involves the formation of a triazole ring between the azide group of this compound and an alkyne group on another molecule.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs between the azide group of this compound and strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).
Common Reagents and Conditions
CuAAc: Requires a copper catalyst, typically copper sulfate, and a reducing agent such as sodium ascorbate.
SPAAC: Does not require a catalyst and can proceed under mild conditions.
Major Products
The major products formed from these reactions are triazole-linked conjugates, which are useful in various biochemical applications .
Aplicaciones Científicas De Investigación
AzKTB has a wide range of scientific research applications, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Employed in labeling and tracking biomolecules, such as proteins and nucleic acids, in biological systems.
Medicine: Utilized in drug discovery and development, particularly in the identification and validation of drug targets.
Industry: Applied in the development of diagnostic assays and biosensors .
Mecanismo De Acción
AzKTB exerts its effects through the formation of stable triazole linkages via CuAAc and SPAAC reactions. The azide group of this compound reacts with alkyne groups on target molecules, forming a covalent bond. This mechanism allows for the precise and efficient labeling of biomolecules, facilitating their detection and analysis .
Comparación Con Compuestos Similares
Similar Compounds
Azido-PEG-Biotin: Similar to AzKTB but lacks the TAMRA label.
DBCO-PEG-Biotin: Contains a DBCO group instead of an azide group, used for SPAAC reactions.
BCN-PEG-Biotin: Contains a BCN group, also used for SPAAC reactions.
Uniqueness
This compound is unique due to its combination of an azide group, a trypsin-cleavable peptide sequence, and TAMRA/PEG-biotin labels. This combination allows for versatile applications in click chemistry and biochemical assays, providing a robust tool for researchers .
Propiedades
Fórmula molecular |
C71H106N16O15S |
|---|---|
Peso molecular |
1455.8 g/mol |
Nombre IUPAC |
5-[[(5S)-6-[3-[2-[2-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propoxy]ethoxy]ethoxy]propylamino]-5-[6-[[2-[[(2S)-6-amino-2-[[(2S)-2-(3-azidopropanoylamino)propanoyl]amino]hexanoyl]amino]acetyl]amino]hexanoylamino]-6-oxohexyl]carbamoyl]-2-[3,6-bis(dimethylamino)-9H-xanthen-9-yl]benzoic acid |
InChI |
InChI=1S/C71H106N16O15S/c1-46(80-62(90)28-34-79-85-73)66(92)82-55(17-10-12-29-72)69(95)78-44-63(91)75-30-13-6-7-21-61(89)81-54(68(94)77-33-16-36-100-38-40-101-39-37-99-35-15-32-74-60(88)20-9-8-19-59-65-56(45-103-59)83-71(98)84-65)18-11-14-31-76-67(93)47-22-25-50(53(41-47)70(96)97)64-51-26-23-48(86(2)3)42-57(51)102-58-43-49(87(4)5)24-27-52(58)64/h22-27,41-43,46,54-56,59,64-65H,6-21,28-40,44-45,72H2,1-5H3,(H,74,88)(H,75,91)(H,76,93)(H,77,94)(H,78,95)(H,80,90)(H,81,89)(H,82,92)(H,96,97)(H2,83,84,98)/t46-,54-,55-,56-,59-,65-/m0/s1 |
Clave InChI |
OWIIIZYGJOSYLM-BFVDKIKHSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)NCCCCCC(=O)N[C@@H](CCCCNC(=O)C1=CC(=C(C=C1)C2C3=C(C=C(C=C3)N(C)C)OC4=C2C=CC(=C4)N(C)C)C(=O)O)C(=O)NCCCOCCOCCOCCCNC(=O)CCCC[C@H]5[C@@H]6[C@H](CS5)NC(=O)N6)NC(=O)CCN=[N+]=[N-] |
SMILES canónico |
CC(C(=O)NC(CCCCN)C(=O)NCC(=O)NCCCCCC(=O)NC(CCCCNC(=O)C1=CC(=C(C=C1)C2C3=C(C=C(C=C3)N(C)C)OC4=C2C=CC(=C4)N(C)C)C(=O)O)C(=O)NCCCOCCOCCOCCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6)NC(=O)CCN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4-Methoxynaphthalen-1-yl)-[2-methyl-1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]methanone](/img/structure/B12426912.png)
![3-[(Prop-2-en-1-yl)amino]propane-1,2-diol-d5](/img/structure/B12426922.png)






![(4S)-4-[[(2R)-2-[2-[2-[[(2S)-1-[(2R)-2-[[(2S)-5-amino-2-(methylamino)-5-oxopentyl]amino]-3-hydroxypropyl]pyrrolidin-2-yl]methylamino]ethylamino]ethylamino]-3-hydroxypropyl]amino]-5-[[(2R)-1-[[(2S)-5-(diaminomethylideneamino)-1-[2-[2-[2-[[(2S)-1-[2-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-[[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1,4-diamino-4-oxobutan-2-yl]amino]pentan-2-yl]amino]methyl]pyrrolidin-1-yl]pentan-2-yl]amino]ethylamino]-4-methylpentan-2-yl]amino]ethylamino]ethylamino]ethylamino]pentan-2-yl]amino]-3-hydroxypropan-2-yl]amino]pentanamide](/img/structure/B12426959.png)



